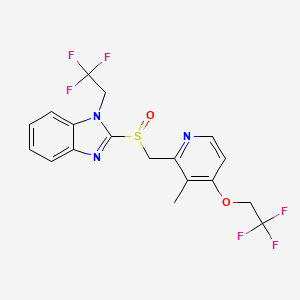

Lansoprazole N-trifuoroethyl impurity

Beschreibung

Contextual Role of Impurities in Active Pharmaceutical Ingredients and Drug Products

Impurities in pharmaceuticals can originate from various sources, including the raw materials used in synthesis, intermediates formed during the manufacturing process, byproducts of side reactions, degradation of the API over time, or contaminants from equipment and the environment. theclinivex.comnews-medical.net The impact of these impurities is a significant concern for the pharmaceutical industry. They can potentially decrease the shelf-life of a drug, modify its physical and chemical properties, and, most importantly, reduce its therapeutic efficacy or cause adverse effects. theclinivex.com Therefore, the identification, quantification, and control of impurities are paramount to ensure the quality and safety of medications.

Academic Imperatives for Comprehensive Impurity Research in Pharmaceutical Science

The field of pharmaceutical science is continually driven by the need for a deeper understanding of impurity profiles. Comprehensive research into pharmaceutical impurities is a critical academic endeavor for several reasons. It pushes the development of advanced analytical techniques for the detection, isolation, and structural elucidation of impurities, often present at very low levels. news-medical.net Furthermore, understanding the mechanisms of impurity formation allows for the optimization of synthetic routes and storage conditions to minimize their presence. oxinst.com This academic pursuit is not merely a matter of regulatory compliance but a fundamental aspect of ensuring patient safety and advancing the science of drug development. The synthesis of impurity reference standards is a crucial part of this research, enabling accurate validation of analytical methods and toxicological assessments. oxinst.comaxios-research.com

Specific Focus on Lansoprazole (B1674482) and its Related Impurities, Highlighting the N-Trifluoroethyl Moiety

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. nih.gov It functions by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. nih.govresearchgate.net The synthesis of lansoprazole is a multi-step process that can lead to the formation of various related impurities. researchgate.netpharmaffiliates.com Among these is the "Lansoprazole N-trifluoroethyl impurity," a compound that warrants specific attention due to the presence of an N-trifluoroethyl group. The trifluoromethyl group and related moieties are of significant interest in medicinal chemistry as they can influence a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.comtandfonline.comresearchgate.net The presence of an N-trifluoroethyl group on the benzimidazole (B57391) core of lansoprazole suggests a potential pathway of formation and raises questions about its own biological activity and toxicological profile.

Chemical and Physical Properties

The "Lansoprazole N-trifluoroethyl impurity" is chemically distinct from the parent drug, Lansoprazole. Its identity is confirmed by its unique Chemical Abstracts Service (CAS) number and molecular characteristics.

| Property | Value | Source |

| CAS Number | 1187926-84-6 | theclinivex.comaxios-research.com |

| Molecular Formula | C₁₈H₁₅F₆N₃O₂S | theclinivex.comaxios-research.com |

| Molecular Weight | 451.39 g/mol | theclinivex.comaxios-research.com |

Potential Synthetic Pathways and Formation Mechanisms

The synthesis of lansoprazole typically involves the coupling of a substituted pyridine (B92270) moiety with a benzimidazole thiol, followed by oxidation. One of the key reagents in the synthesis of the pyridine intermediate is 2,2,2-trifluoroethanol. It is plausible that under certain reaction conditions, or due to the presence of reactive intermediates, N-alkylation of the benzimidazole ring of lansoprazole or its precursors could occur with a trifluoroethyl group.

N-alkylation of nitrogen heterocycles is a common reaction in organic synthesis and can be promoted by various reagents and conditions. organic-chemistry.org The presence of a trifluoroethylating agent, potentially as a reactive byproduct or an unreacted starting material, could lead to the formation of this impurity.

Analytical Characterization

The identification and quantification of "Lansoprazole N-trifluoroethyl impurity" in the bulk drug or final dosage form would rely on modern analytical techniques. Pharmacopeial monographs for lansoprazole outline methods for controlling its impurities, and similar approaches would be applicable here. pharmacopoeia.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724), would be developed to separate the impurity from lansoprazole and other related substances. researchgate.netrasayanjournal.co.in The method would be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).

Mass Spectrometry (MS) , particularly coupled with HPLC (LC-MS), is invaluable for the structural confirmation of impurities. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the impurity, allowing for the determination of its elemental composition. researchgate.netscirp.org Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, providing further structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities. news-medical.netoxinst.com 1H and 13C NMR spectra would confirm the presence of the N-trifluoroethyl group and its point of attachment to the benzimidazole nucleus. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be employed to establish the complete connectivity of the molecule.

Significance of the N-Trifluoroethyl Moiety

The introduction of a trifluoroethyl group onto the nitrogen of the benzimidazole ring can significantly alter the physicochemical and pharmacological properties of the molecule compared to lansoprazole. The trifluoromethyl group is known to increase lipophilicity and metabolic stability. mdpi.comresearchgate.net Its presence in this impurity could therefore affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the metabolic fate of the N-trifluoroethyl group itself is a point of consideration. While often used to block metabolic oxidation, fluorinated groups can sometimes lead to the formation of reactive metabolites. nih.gov Therefore, the toxicological potential of this impurity would need to be assessed as part of a comprehensive safety evaluation.

Eigenschaften

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIFKRVSKUGJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Mechanisms and Pathways of Lansoprazole N Trifluoroethyl Impurity

Elucidation of Degradation Pathways Leading to N-Trifluoroethyl Impurity Formation

Forced degradation studies are instrumental in identifying potential degradation products and pathways. Lansoprazole (B1674482) has been shown to degrade under acidic, basic, oxidative, thermal, and photolytic conditions, leading to a variety of impurities.

Lansoprazole is notably unstable in acidic environments. nih.gov Under acidic conditions, it undergoes rapid degradation. acs.org The primary degradation pathway in acidic media involves the rearrangement of the lansoprazole molecule. While specific studies detailing the formation of the N-trifluoroethyl impurity under these conditions are not prevalent, it is hypothesized that the acidic environment could potentially facilitate the release of a reactive trifluoroethyl species from the trifluoroethoxy group on the pyridine (B92270) ring, which could then alkylate the benzimidazole (B57391) nitrogen.

Identified degradation products under acidic stress include lansoprazole sulfide and other rearranged products. google.com A major acid degradation product has been characterized as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one. rasayanjournal.co.in

Table 1: Degradation Products of Lansoprazole under Acidic Hydrolysis

| Degradation Product | Stress Condition | Reference |

| DP-1, DP-2, DP-3 | 0.01 N HCl, room temperature | acs.org |

| 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one | Acidic Conditions | rasayanjournal.co.in |

Oxidative conditions also lead to the degradation of lansoprazole. The use of oxidizing agents like hydrogen peroxide can result in the formation of several impurities. The primary sites of oxidation are the sulfur atom and the pyridine nitrogen. ijmca.com Over-oxidation can lead to the formation of N-oxide and sulfone impurities. ijmca.com

While the direct formation of the N-trifluoroethyl impurity through oxidation has not been explicitly reported, it is plausible that oxidative stress could weaken the ether linkage of the trifluoroethoxy group, potentially leading to the formation of a reactive trifluoroethyl intermediate.

Table 2: Identified Impurities under Oxidative Stress

| Impurity Name | Oxidizing Agent | Reference |

| Lansoprazole N-oxide | Hydrogen Peroxide | ijmca.com |

| Lansoprazole sulfone | Hydrogen Peroxide | tandfonline.com |

| N-oxide Lanso-chloro | Peracetic acid | ijmca.com |

| N-oxide Lanso-sulphide | Peracetic acid | ijmca.com |

Lansoprazole is more stable under basic and neutral conditions compared to acidic conditions. acs.org However, degradation can still occur, particularly at elevated temperatures. acs.org Base-catalyzed hydrolysis has been shown to produce a novel impurity with a higher molecular weight than lansoprazole, identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo rasayanjournal.co.intandfonline.comimidazo[2,1-b]benzo rasayanjournal.co.intandfonline.comimidazo[2,1-d] tandfonline.comscirp.orgscirp.orgthiadiazine. scirp.orgscirp.org

The formation of the N-trifluoroethyl impurity under these conditions is less likely to occur through direct degradation of the trifluoroethoxy group. However, interactions with other reactive species present in the formulation could potentially lead to its formation.

Studies have shown that lansoprazole is relatively stable under thermal and photolytic stress conditions. nih.gov Significant degradation is not typically observed under these conditions alone. However, in the presence of moisture or other reactive species, elevated temperatures could potentially accelerate degradation pathways that may lead to the formation of the N-trifluoroethyl impurity. Spontaneous degradation of lansoprazole tablets under long-term storage has been observed to be accelerated at higher temperatures. tandfonline.com

Process-Related Formation during Lansoprazole Chemical Synthesis

The Lansoprazole N-trifluoroethyl impurity is classified as a process-related organic impurity, indicating that it can be formed during the synthesis of the active pharmaceutical ingredient.

The synthesis of lansoprazole involves the condensation of 2-mercaptobenzimidazole (B194830) with a substituted pyridine intermediate, specifically 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. ijmca.commagtechjournal.com This is followed by an oxidation step.

The formation of the N-trifluoroethyl impurity can be postulated to occur through a side reaction where a reactive trifluoroethyl species, possibly arising from a precursor or a side reaction of the trifluoroethoxy-containing pyridine intermediate, alkylates the nitrogen of the benzimidazole ring. 2,2,2-Trifluoroethanol is used as a raw material in the synthesis of the pyridine intermediate, and its presence as a residual solvent or a reactant in a side reaction could be a source for the trifluoroethyl group. researchgate.net

One of the key intermediates in the synthesis is Lanso-sulphide, and unreacted amounts of this intermediate can be carried forward to subsequent stages. ijmca.com Side reactions involving this and other intermediates could potentially lead to the formation of the N-trifluoroethyl impurity.

Table 3: Key Intermediates and Reagents in Lansoprazole Synthesis

| Compound Name | Role in Synthesis | Reference |

| 2-mercaptobenzimidazole | Starting Material | ijmca.com |

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | Key Intermediate | ijmca.com |

| Lanso-sulphide | Intermediate | ijmca.com |

| 2,2,2-Trifluoroethanol | Reagent in intermediate synthesis | researchgate.net |

Influence of Reaction Conditions and Raw Materials on Impurity Generation

Reaction Conditions:

The synthesis of Lansoprazole involves multiple steps, and the conditions at each stage can influence the impurity profile. For the N-trifluoroethyl impurity, the key transformation would be the alkylation of the benzimidazole nitrogen. Factors that could potentially influence this side reaction include:

Temperature: Higher reaction temperatures can provide the activation energy for undesired side reactions, potentially leading to the formation of the N-trifluoroethyl impurity.

pH and Base: The basicity of the reaction medium is a critical parameter. The presence of a base is necessary for the condensation steps in Lansoprazole synthesis. However, an inappropriate choice of base or a poorly controlled pH could facilitate the N-alkylation of the benzimidazole ring.

Solvent: The polarity and type of solvent used can influence the reaction pathways by stabilizing or destabilizing intermediates and transition states.

Reaction Time: Prolonged reaction times may increase the likelihood of side reactions and the formation of impurities.

Raw Materials:

The purity of the starting materials and reagents is paramount in controlling the impurity profile of the final API.

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: The quality of this key intermediate is crucial. The presence of any reactive impurities in this raw material could potentially lead to the formation of unforeseen byproducts, including the N-trifluoroethyl impurity.

2-Mercaptobenzimidazole: The purity of this starting material is also important to prevent side reactions.

Reagents and Solvents: The quality of all other reagents and solvents used throughout the synthesis process must be carefully controlled, as impurities within them could participate in or catalyze the formation of the N-trifluoroethyl impurity. For instance, the presence of residual trifluoroethanol or related compounds could theoretically act as an alkylating agent under certain conditions.

Due to the lack of specific data in the scientific literature, a detailed data table illustrating the quantitative impact of these factors on the formation of Lansoprazole N-trifluoroethyl impurity cannot be constructed. Research in this specific area would be required to establish these relationships definitively.

Advanced Spectroscopic and Chromatographic Methodologies for Lansoprazole N Trifluoroethyl Impurity Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Detection and Identification

HR-LC-MS has become an indispensable tool in pharmaceutical analysis for the separation, detection, and identification of impurities. rasayanjournal.co.inacs.orgnih.govscirp.orgresearchgate.net Its high resolving power and mass accuracy enable the confident identification of unknown compounds in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times. nih.gov The development of a robust and validated UPLC method is the first step in the effective analysis of the Lansoprazole (B1674482) N-trifluoroethyl impurity.

A typical UPLC method for the analysis of Lansoprazole and its impurities would involve a reversed-phase column, such as a C18 column, with a gradient elution program. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Method development would focus on optimizing parameters such as column chemistry, mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal separation of the N-trifluoroethyl impurity from Lansoprazole and other related substances.

Validation of the UPLC method is performed according to the International Council for Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Illustrative UPLC Method Parameters for Lansoprazole Impurity Profiling

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 285 nm and/or MS detector |

The coupling of UPLC with Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) provides a powerful tool for the detection and tentative identification of impurities. nih.govscirp.org ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing clear molecular weight information.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy (typically <5 ppm). This accurate mass measurement allows for the determination of the elemental composition of an ion, which is a critical step in the identification of an unknown impurity like the Lansoprazole N-trifluoroethyl impurity. scirp.org By comparing the experimentally determined accurate mass with the theoretical masses of potential structures, the identity of the impurity can be proposed. Further fragmentation studies (MS/MS) can then be performed to confirm the proposed structure by analyzing the fragmentation pattern.

Interactive Data Table: Accurate Mass Measurement of a Potential Lansoprazole Impurity

| Parameter | Value |

| Observed m/z [M+H]+ | 384.0835 |

| Proposed Elemental Composition | C16H14F3N3O2S |

| Theoretical m/z [M+H]+ | 384.0832 |

| Mass Error (ppm) | 0.78 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While HR-LC-MS can provide strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation. oxinst.comresearchgate.netoxinst.comscirp.orgscirp.org NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its constitution and stereochemistry.

For the structural characterization of the Lansoprazole N-trifluoroethyl impurity, a suite of 1D and 2D NMR experiments would be employed. researchgate.netscirp.orgscirp.org

¹H NMR: Provides information about the number, chemical environment, and coupling of protons. The presence of the N-trifluoroethyl group would be indicated by characteristic signals in the proton spectrum.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between coupled protons, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D experiment that provides information about the spatial proximity of protons, which can be used to determine stereochemistry and confirm assignments.

By analyzing the data from these experiments, a complete and unambiguous structure of the Lansoprazole N-trifluoroethyl impurity can be determined.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for Lansoprazole N-trifluoroethyl Impurity

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 8.5 | m |

| CH₂ (methylene bridge) | 4.8 | s |

| N-CH₂ (trifluoroethyl) | 4.5 | q |

| CH₃ | 2.2 | s |

The analysis of impurities present at very low levels can be challenging due to the inherent low sensitivity of NMR. Cryoprobe technology significantly enhances the sensitivity of NMR spectrometers by cooling the detection coil and preamplifier to cryogenic temperatures (around 20 K). rsc.orgnih.govnih.gov This results in a substantial reduction in thermal noise and a corresponding increase in the signal-to-noise ratio, often by a factor of 3-4 or more. nih.gov

For the characterization of the Lansoprazole N-trifluoroethyl impurity, especially if it is present at a concentration below 0.1%, a Cryoprobe would be highly beneficial. nih.gov It would allow for the acquisition of high-quality 1D and 2D NMR data in a much shorter time frame, or enable the detection and structural elucidation of impurities that would otherwise be undetectable with a conventional room temperature probe. This enhanced sensitivity is critical for meeting the stringent regulatory requirements for impurity characterization in pharmaceuticals. nih.govintertek.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Volatile Impurities

While LC-MS is the primary technique for the analysis of non-volatile impurities like the Lansoprazole N-trifluoroethyl impurity, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities. shimadzu.com Potential volatile impurities in the synthesis of Lansoprazole could include residual solvents or by-products from the introduction of the trifluoroethyl group.

Headspace GC-MS is a particularly powerful technique for the analysis of volatile impurities in solid or liquid samples. In this method, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS system. This technique minimizes sample preparation and avoids contamination of the GC system with non-volatile matrix components. The use of a mass spectrometer as a detector allows for the positive identification of the volatile impurities based on their mass spectra.

Other Spectroscopic Techniques (e.g., FTIR) in Complementary Impurity Characterization

While chromatographic techniques coupled with mass spectrometry are primary tools for impurity identification, other spectroscopic methods provide complementary and confirmatory data. Fourier Transform Infrared Spectroscopy (FTIR) is a valuable technique for the characterization of active pharmaceutical ingredients (APIs) and their impurities by identifying the functional groups present in a molecule.

In the context of lansoprazole impurities, FTIR analysis provides crucial information about the molecular structure. Although specific FTIR data for Lansoprazole N-trifluoroethyl impurity is not extensively detailed in the cited literature, the application of this technique has been demonstrated in the characterization of other lansoprazole-related substances. For instance, in the analysis of a principal synthetic route indicative impurity, des-(trifluoroethoxy) lansoprazole, the FTIR spectrum displayed characteristic absorption bands. semanticscholar.org

Key absorptions observed for a related impurity included:

~3061 cm⁻¹ (Aromatic C-H stretching) semanticscholar.org

~2967 cm⁻¹ (Aliphatic C-H stretching) semanticscholar.org

~1560 cm⁻¹ (Aromatic C=C, C=N stretching) semanticscholar.org

~1267 cm⁻¹ (C-N stretching) semanticscholar.org

~1022 cm⁻¹ (S=O stretching) semanticscholar.org

Development and Validation of Stability-Indicating Analytical Methods for Lansoprazole and its Impurities

The development and validation of stability-indicating analytical methods are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality, efficacy, and safety of pharmaceutical products. acs.org A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from its impurities and degradation products. mdpi.com

For lansoprazole, several stability-indicating methods, primarily using reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been developed and validated. mdpi.comnih.gov These methods are essential for quantifying lansoprazole and its related substances, including process impurities and degradants that can form during manufacturing and storage. researchgate.net

The development process involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, humidity, and photolysis to induce degradation. mdpi.comresearchgate.net This forced degradation helps to generate potential impurities and demonstrates the method's specificity by showing that the degradation products are well-resolved from the main peak of lansoprazole and other known impurities. nih.gov For example, lansoprazole has been found to degrade significantly under acidic and oxidative stress conditions. mdpi.comresearchgate.net

Validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnajah.edu

Specificity and Forced Degradation: To prove the stability-indicating nature of a method, forced degradation studies are performed. The goal is to ensure that the analytical peak for lansoprazole is pure and not co-eluted with any degradants. Peak purity is often evaluated using a photodiode array (PDA) detector. nih.govresearchgate.net In successful studies, the mass balance, which is the sum of the assay of the parent drug and the percentage of impurities and degradation products, is close to 100%, confirming that all degradation products have been accounted for. researchgate.netgranthaalayahpublication.org

Table 1: Representative Forced Degradation Data for Lansoprazole

This table compiles typical results from stability-indicating method development studies.

| Stress Condition | Conditions Applied | Observation |

| Acid Hydrolysis | 0.1 N HCl at 80°C for 24h | Significant degradation observed researchgate.net |

| Base Hydrolysis | 0.1 N NaOH at 80°C for 24h | Significant degradation observed researchgate.net |

| Oxidative | 3% H₂O₂ at room temp for 24h | Significant degradation observed researchgate.netresearchgate.net |

| Thermal | 60°C for 7 days | No significant degradation observed researchgate.net |

| Photolytic | 1.2 million lux hours | Significant degradation observed researchgate.net |

Validation Parameters: The validation process ensures the method is reliable for its intended purpose. This includes demonstrating a linear relationship between concentration and detector response, the accuracy of the measurements (recovery), and the precision of the results (repeatability and intermediate precision). nih.gov

Table 2: Typical Validation Parameters for a Stability-Indicating HPLC/UPLC Method for Lansoprazole

This table presents a summary of typical validation results as reported in various studies.

| Parameter | Typical Finding | Source |

| Linearity (Correlation Coefficient, r²) | > 0.999 for lansoprazole and its impurities | researchgate.netgranthaalayahpublication.org |

| Accuracy (% Recovery) | 90% to 110% | granthaalayahpublication.org |

| Precision (% RSD) | < 2.0% | nih.gov |

| Limit of Detection (LOD) | ~0.01% for impurities | semanticscholar.orggranthaalayahpublication.org |

| Limit of Quantification (LOQ) | ~0.035% for impurities | semanticscholar.orggranthaalayahpublication.org |

| Resolution | > 2.0 between lansoprazole and impurities | granthaalayahpublication.orgresearchgate.net |

| Solution Stability | Stable for up to 48 hours | researchgate.netgranthaalayahpublication.org |

The development of robust, sensitive, and specific stability-indicating methods is a critical component of pharmaceutical quality control, ensuring that any changes in the purity profile of lansoprazole can be accurately monitored over its shelf life. granthaalayahpublication.org

Isolation, Purification, and Definitive Structural Characterization of Lansoprazole N Trifluoroethyl Impurity

Preparative Chromatography Techniques for Impurity Isolation

The initial and most critical step in characterizing an unknown or trace-level impurity is its isolation from the bulk drug substance. Preparative chromatography is the cornerstone of this process, allowing for the separation of compounds on a larger scale than analytical chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a primary technique for isolating impurities in complex pharmaceutical mixtures. For the separation of the Lansoprazole (B1674482) N-trifluoroethyl impurity, a reversed-phase method is typically employed. This approach separates compounds based on their hydrophobicity.

A typical preparative HPLC method would involve dissolving the crude Lansoprazole sample, containing the impurity, in a suitable solvent at a high concentration. This solution is then injected into the HPLC system. The separation is often achieved on a C18 column, which uses octadecylsilane (B103800) bonded to silica (B1680970) as the stationary phase. A gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724), allows for the effective resolution of Lansoprazole from its more hydrophobic N-trifluoroethyl impurity. The separated compounds are detected by a UV detector, typically at a wavelength of 285 nm, where the benzimidazole (B57391) chromophore absorbs strongly. Fractions corresponding to the impurity peak are collected for further processing.

Table 1: Representative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Gemini C18, 10 µm | Provides good retention and separation for Lansoprazole and related substances. |

| Mobile Phase | A: WaterB: Acetonitrile | Standard reversed-phase solvents offering good solubility and separation. |

| Elution | Gradient | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 20.0 mL/min | A typical flow rate for preparative scale to process significant material. |

| Detection | UV at 285 nm | Wavelength at which Lansoprazole and its impurities exhibit strong absorbance. |

| Column Temp. | 25°C | Ensures reproducible retention times. |

| Injection Vol. | 1000 µL | Large volume for maximizing the amount of material isolated per run. |

The parameters are representative and based on established methods for separating Lansoprazole impurities.

In cases where the impurity is present at very low concentrations, a preliminary enrichment step may be necessary before preparative HPLC. Solid-Phase Extraction (SPE) is an effective technique for this purpose. It involves passing the sample mixture through a cartridge containing a solid adsorbent. For amine-containing molecules like Lansoprazole and its impurities, a strong cation-exchange SPE cartridge can be utilized. synzeal.com This method selectively retains the basic compounds from the sample matrix while allowing non-basic components to pass through. The retained compounds can then be eluted with a small volume of a suitable solvent, resulting in a sample that is significantly enriched in the target impurity, ready for injection into the preparative HPLC system.

Strategies for Purifying Trace-Level Impurities to Obtain Sufficient Material for Characterization

Obtaining a sufficient mass (typically several milligrams) of a trace-level impurity for full structural characterization by techniques like Nuclear Magnetic Resonance (NMR) is a significant challenge. A common strategy is to perform forced degradation studies on the main drug substance. cymitquimica.com By subjecting Lansoprazole to specific stress conditions (e.g., acid, base, oxidation, heat), the formation of certain impurities can be deliberately accelerated. If the N-trifluoroethyl impurity is known to form under specific conditions, those conditions can be used to generate a crude mixture with an artificially high concentration of the impurity, sometimes enriching it to over 15-30%. cymitquimica.com

Once the fractions containing the isolated impurity are collected from preparative HPLC, they are typically pooled. The solvent is then removed, often using a rotary evaporator. The final step to obtain a pure, solid sample suitable for analysis is frequently lyophilization (freeze-drying), which removes residual solvent and water without excessive heat, preserving the integrity of the compound. The purity of the final isolated material is then confirmed using analytical HPLC, with a purity of over 98% being the general goal.

Integrated Spectroscopic Data Interpretation for Comprehensive Structure Confirmation

With a pure sample of the impurity isolated, its definitive structure is determined through the combined application of several spectroscopic techniques. No single technique can provide all the necessary information, but their integrated data allows for an unambiguous structural assignment.

The correlative analysis of data from MS, NMR, and IR spectroscopy provides a complete picture of the molecule's identity, connectivity, and functional groups.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the first step in characterization. It provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (molecular formula). tlcstandards.com For the Lansoprazole N-trifluoroethyl impurity, the protonated molecular ion [M+H]⁺ would be analyzed to confirm its molecular formula. theclinivex.com

Table 2: Comparison of Mass Spectrometry Data for Lansoprazole and its N-Trifluoroethyl Impurity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated [M+H]⁺ (monoisotopic) |

|---|---|---|---|

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 370.0832 |

| Lansoprazole N-trifluoroethyl Impurity | C₁₈H₁₅F₆N₃O₂S | 451.39 | 452.0886 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR spectra are essential. For the Lansoprazole N-trifluoroethyl impurity, the spectra would resemble that of Lansoprazole but with additional, distinct signals corresponding to the N-CH₂CF₃ group. The ¹H NMR would show a new quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three fluorine atoms of the CF₃ group. The ¹³C NMR would show two new signals for the -CH₂ and -CF₃ carbons.

Table 3: Predicted ¹H and ¹³C NMR Signals for the N-Trifluoroethyl Group

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H | ~4.8 - 5.2 | Quartet (q) | Methylene protons (-CH₂) coupled to the adjacent CF₃ group. |

| ¹³C | ~50 - 55 | Quartet (q) | Methylene carbon (-CH₂) coupled to fluorine atoms. |

Infrared (IR) Spectroscopy: FTIR analysis is used to confirm the presence of key functional groups. The spectrum of the impurity would be compared to that of Lansoprazole to verify the integrity of the core structure (e.g., N-H, C=N, C=C aromatic, and S=O stretches) and identify any new bands associated with the added substituent.

Lansoprazole is a chiral molecule, existing as a racemic mixture of two enantiomers due to the stereogenic center at the sulfur atom of the sulfoxide (B87167) group. Consequently, the Lansoprazole N-trifluoroethyl impurity, which retains this sulfoxide group, is also chiral.

When characterizing the impurity, it is important to recognize that it exists as a pair of enantiomers. Standard chromatographic and spectroscopic techniques typically analyze the compound as a racemate. If it were necessary to study the individual enantiomers, specialized chiral chromatography techniques, such as chiral HPLC, would be required to separate them. This would be particularly important if there were any differences in the biological activity or toxicological profile of the individual enantiomers.

Impurity Profiling and Control Strategies in Lansoprazole Manufacturing and Development

Methodologies for Comprehensive Impurity Profiling in Drug Substances and Products

Comprehensive impurity profiling involves the detection, identification, and quantification of all potential impurities in a drug substance. researchgate.netresearchgate.net For Lansoprazole (B1674482) and its related substances, including the N-trifluoroethyl impurity, High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique. google.comgoogle.com

Methodologies are developed to ensure the separation of the main API from all known and potential impurities. google.com Reversed-phase HPLC is commonly employed, utilizing columns such as octadecylsilane (B103800) (C18) bonded silica (B1680970). google.comrasayanjournal.co.inresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer solution, such as a triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to achieve optimal separation. google.comgoogle.comrasayanjournal.co.in For instance, one method uses an acetonitrile-water-triethylamine mobile phase with the pH adjusted to 7.3. google.com Detection is most often performed using a UV detector set at a wavelength where Lansoprazole and its impurities exhibit significant absorbance, commonly around 285 nm. google.comrasayanjournal.co.in

For the structural elucidation of unknown impurities or confirmation of known ones like Lansoprazole N-trifluoroethyl impurity, HPLC is often coupled with Mass Spectrometry (LC-MS). researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements of the impurity's molecular ion and its fragments. researchgate.netscirp.org This data allows for the determination of the elemental composition and proposed structure of the impurity. scirp.org Techniques such as electrospray ionization (ESI) are used to generate ions for MS analysis. scirp.org

Table 1: Example HPLC Methodologies for Lansoprazole Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Octadecylsilane (C18) | YMC Pack Pro C18, 150 mm x 4.6 mm, 5 µm | Hiber Purospher, C18 (250 x 4.6 mm, 5 μ) |

| Mobile Phase | Acetonitrile-water-triethylamine (400:600:1), pH 7.3 with phosphoric acid google.com | A: Water; B: Acetonitrile, water, triethylamine (160:40:1), pH 7.0 rasayanjournal.co.in | 10 mM ammonium acetate and acetonitrile researchgate.netnih.gov |

| Elution Mode | Isocratic google.comgoogle.com | Gradient rasayanjournal.co.in | Gradient researchgate.netnih.gov |

| Flow Rate | Not specified (Number of theoretical plates > 4000) google.com | 0.8 mL/min rasayanjournal.co.in | 1.0 mL/min researchgate.netnih.gov |

| Detection | UV at 284 nm google.com | UV at 285 nm rasayanjournal.co.in | Not specified |

| Column Temp. | Not specified | 25°C rasayanjournal.co.in | Not specified |

Design and Implementation of Impurity Control Protocols in Pharmaceutical Processes

Effective control of impurities such as Lansoprazole N-trifluoroethyl impurity is achieved through robust process design and implementation. google.com Control strategies are built upon a deep understanding of the synthetic route of the API and the potential for impurity formation at each step. The general synthesis of Lansoprazole involves the condensation of 2-mercaptobenzimidazole (B194830) with a substituted pyridine (B92270) intermediate, followed by an oxidation step to form the final sulfinyl structure. ijmca.comgoogle.com

Impurity control protocols focus on several key areas:

Raw Material Control: Ensuring the quality and purity of starting materials and reagents is the first line of defense against introducing new impurities into the process.

Process Parameter Control: The conditions of the chemical reactions must be meticulously controlled. For Lansoprazole synthesis, this includes regulating the pH, temperature, and reaction time, particularly during the oxidation step, to prevent the formation of over-oxidized products (like Lansoprazole sulfone) or other side-products. google.com

Purification Procedures: The isolation and purification of the final product are critical for removing process-related impurities. Crystallization is a common purification method. The choice of solvent, temperature, and the potential use of anti-solvents or washing steps (e.g., with a dilute sodium bicarbonate solution) are optimized to maximize the removal of impurities while maintaining a high yield of the pure API. google.com

Storage and Stability: Impurities can also form during storage. google.com Therefore, control protocols extend to defining appropriate storage conditions (temperature, humidity, light exposure) and packaging to ensure the stability of the drug substance over its shelf life.

By carefully designing and implementing these protocols, manufacturers can ensure that the levels of Lansoprazole N-trifluoroethyl impurity and other related substances remain below the thresholds specified by regulatory guidelines like those from the ICH. researchgate.netgoogle.com

Mass Balance Studies in Degradation Product Analysis and Process Impurity Assessment

Mass balance studies are a crucial component of impurity assessment, particularly in the context of stability testing and degradation analysis. rasayanjournal.co.in As per ICH guidelines, active pharmaceutical ingredients must undergo forced degradation studies to identify likely degradation products and demonstrate the stability-indicating nature of analytical methods. researchgate.netnih.gov Lansoprazole has been shown to degrade under various stress conditions, including acidic, basic, neutral hydrolytic, and oxidative stress. researchgate.netnih.gov

In these studies, the drug substance is subjected to harsh conditions (e.g., strong acids, bases, oxidizing agents) to accelerate its decomposition. rasayanjournal.co.inscirp.org The resulting mixture is then analyzed to identify and quantify the degradation products formed. A key objective is to achieve a mass balance, which means accounting for the total amount of the drug substance as the sum of the remaining API and all significant degradation products. For example, one study of Lansoprazole under acidic stress conditions identified a prominent unknown degradation impurity that accounted for approximately 32% of the material by area normalization in the chromatogram. rasayanjournal.co.in Another comprehensive study identified eight different degradation products across various stress conditions. nih.gov

Qualification of Impurities through Robust Analytical Data Packages

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. indexcopernicus.com For an impurity like Lansoprazole N-trifluoroethyl impurity, qualification is necessary if it is present at a level exceeding the identification threshold defined by ICH guidelines. researchgate.net

The foundation of qualification is a robust analytical data package that provides unambiguous structural identification. glppharmastandards.com This package is built using a combination of advanced analytical techniques:

Spectroscopic Analysis: The definitive structure of an isolated impurity is typically confirmed using a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental formula. researchgate.netscirp.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the molecule, leading to full structural elucidation. rasayanjournal.co.inresearchgate.netscirp.org

Reference Standards: The qualification and routine quantification of an impurity require a pure reference standard of that substance. glppharmastandards.comsynzeal.comsynzeal.com These standards are used to confirm the identity of the impurity in chromatographic analyses (by comparing retention times) and to accurately determine its concentration.

Toxicological Assessment: If an impurity exceeds the qualification threshold, a toxicological assessment is required. researchgate.net This can involve a review of existing literature or, if necessary, conducting new safety studies. For example, in vitro cytotoxicity assays on human cell lines have been used to evaluate the toxic potential of other Lansoprazole degradation products. researchgate.netnih.gov

A complete analytical data package, including spectral data and a qualified reference standard, ensures that Lansoprazole N-trifluoroethyl impurity can be accurately monitored and controlled within safe limits during pharmaceutical production. indexcopernicus.comglppharmastandards.com

Regulatory Frameworks and Scientific Guidelines for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines Relevant to Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are recognized and implemented by regulatory authorities globally, including in the European Union, Japan, and the United States. loesungsfabrik.de These guidelines provide a scientific basis for the control of impurities.

ICH Q1A (R2): Stability Testing of New Drug Substances and Products – Implications for Impurity Formation

The ICH Q1A(R2) guideline details the requirements for stability testing of new drug substances and products. europa.eu The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.org This data is used to establish a re-test period for the drug substance and recommended storage conditions. ich.org

For an impurity like Lansoprazole (B1674482) N-trifluoroethyl impurity, stability studies are crucial for understanding its formation profile. It could arise as a degradation product during the storage of the Lansoprazole active pharmaceutical ingredient (API). Formal stability studies, conducted on at least three primary batches, help to identify and quantify the growth of such degradation products under various conditions (e.g., long-term, intermediate, and accelerated storage). ich.org Stress testing, which includes exposure to heat, humidity, light, acid/base hydrolysis, and oxidation, is also a key part of this process, as it helps to establish the degradation pathways and validate the analytical procedures used to detect impurities. ich.orgeuropa.eu The results of these studies determine whether Lansoprazole N-trifluoroethyl impurity needs to be listed as a specified impurity in the drug substance specification. ich.org

Table 1: ICH Q1A(R2) Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data sourced from ICH Q1A(R2) guidelines. ich.org

ICH Q2 (R1): Validation of Analytical Procedures – Applied to Impurity Method Development

The ICH Q2(R1) guideline provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose. loesungsfabrik.deslideshare.net For impurities like Lansoprazole N-trifluoroethyl impurity, this involves validating the methods used for both its quantification and detection (limit tests). ich.org The validation process demonstrates the reliability of the analytical data. loesungsfabrik.de

The development and validation of an analytical method for Lansoprazole N-trifluoroethyl impurity would need to consider several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. ich.org

Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. The LOQ for the analytical procedure must be at or below the reporting threshold for the impurity. ich.org

Linearity: The ability to obtain test results which are directly proportional to the concentration of the impurity within a given range.

Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. loesungsfabrik.de

ICH Q3A (R2): Impurities in New Drug Substances – General Principles and Analytical Requirements

ICH Q3A(R2) provides guidance for the control of organic impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgeuropa.eu This guideline is central to managing Lansoprazole N-trifluoroethyl impurity. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.org

Reporting Threshold: The level at or above which an impurity must be reported in the registration application. ich.org

Identification Threshold: The level at or above which an impurity's structure must be determined.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

Any impurity found in a new drug substance at a level greater than the reporting threshold must be reported. ich.org If Lansoprazole N-trifluoroethyl impurity is consistently observed at levels exceeding the identification threshold, its chemical structure must be characterized. If it exceeds the qualification threshold, its safety must be assessed. The selection of impurities that are included in the new drug substance specification as "specified impurities" is based on the impurities found in batches manufactured by the proposed commercial process. ich.org

Table 2: ICH Q3A(R2) Thresholds for Impurity Reporting, Identification, and Qualification

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidelines. ich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities – Analytical Control Aspects

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eugmp-compliance.org The presence of such impurities, even at trace levels, is a significant concern. tandfonline.comtandfonline.com If Lansoprazole N-trifluoroethyl impurity were suspected of being mutagenic, it would fall under the purview of this guideline.

The M7 guideline outlines a process for hazard assessment, which involves classifying impurities into one of five classes based on their mutagenic and carcinogenic potential. europa.eu

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the API structure, no mutagenicity data.

Class 4: Alerting structure, but shared with the API or related compounds that are non-mutagenic.

Class 5: No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity.

For impurities that are confirmed to be mutagenic (Class 1 or 2), much stricter control limits are required, often expressed as a Threshold of Toxicological Concern (TTC). The analytical methods used for these impurities must be highly sensitive, capable of detecting and quantifying them at parts-per-million (ppm) levels relative to the drug substance. tandfonline.com The control strategy for a mutagenic impurity involves a comprehensive understanding of its sources and fate during the manufacturing process to ensure it is below the acceptable limit in the final drug substance. europa.eu

Pharmacopoeial Standards (e.g., USP, EP, BP) for Impurity Control and Reference Standards

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) establish official standards for medicines and their ingredients. nedstar.com These standards include monographs that specify the tests, procedures, and acceptance criteria for ensuring the identity, strength, quality, and purity of a substance. nih.gov

For Lansoprazole, a monograph in a pharmacopoeia would list known impurities, including potentially Lansoprazole N-trifluoroethyl impurity, and provide their acceptance limits. To perform the tests outlined in the monographs, highly characterized physical reference standards are required. sigmaaldrich.com Organizations like the USP provide over 3,500 reference standards, which include impurities and degradation products. usp.org

Should Lansoprazole N-trifluoroethyl impurity be a specified impurity in a pharmacopoeial monograph for Lansoprazole, a corresponding official reference standard would be made available. sigmaaldrich.com This standard is a critical tool for pharmaceutical manufacturers, allowing them to:

Identify the impurity peak in their chromatograms.

Quantify the amount of the impurity accurately.

Validate their in-house analytical methods against the pharmacopoeial method.

Compliance with pharmacopoeial standards is a mandatory requirement for a drug to be marketed in the respective region (e.g., USP in the United States, EP in Europe). nedstar.com

Evolution of Regulatory Science and its Impact on Impurity Management Paradigms

The regulatory landscape for pharmaceutical impurities has undergone a significant evolution. Initially, the focus was on the general purity of a drug substance. However, regulatory science has advanced towards a more nuanced, risk-based approach to impurity management. ijpras.com This evolution has been driven by advances in analytical technology and a deeper understanding of the relationship between chemical structure and toxicity. researchgate.net

The shift is evident in the development and refinement of the ICH guidelines. The framework established by ICH Q3A/B set the initial standards for reporting, identification, and qualification of most impurities. ich.org The subsequent introduction of ICH M7 represented a major paradigm shift by creating a specific, highly stringent framework for managing mutagenic impurities, which pose a disproportionately higher risk. europa.eutandfonline.com This acknowledges that not all impurities are equal in terms of their potential harm.

This evolution impacts the management of any impurity, including Lansoprazole N-trifluoroethyl impurity. A modern approach requires not just detecting its presence but understanding its entire lifecycle:

Formation: How and where it is formed (synthesis by-product, degradation product).

Fate and Purge: How it is removed or controlled by the manufacturing process.

Risk Assessment: A thorough evaluation of its potential toxicity, with a particular focus on genotoxicity.

Control Strategy: A comprehensive plan that may include raw material controls, in-process controls, and final specification limits, all justified by scientific data.

This modern, science- and risk-based paradigm ensures that the control of impurities is directly linked to patient safety, moving beyond simple compliance to a deeper understanding and management of potential risks. researchgate.net

Emerging Research Perspectives and Future Directions in Lansoprazole Impurity Science

Advancements in Automated Impurity Identification Systems and Data Processing

The identification of impurities in pharmaceutical manufacturing has been significantly streamlined by the advent of automated systems that integrate separation science with sophisticated data processing. amazonaws.com Modern analytical workflows are increasingly moving away from manual data interpretation, which is often time-consuming and prone to error, towards automated solutions that enhance throughput and accuracy. waters.com

Systems combining High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS) are at the forefront of this evolution. acs.orgresearchgate.net These hyphenated techniques provide high-quality, accurate mass data that is essential for impurity identification. researchgate.net However, the sheer volume of data generated necessitates automated processing. waters.com Software platforms like MassChemSite, WebChembase, and MetaboLynx have been developed to automate the detection, identification, and reporting of impurities and degradants. waters.comacs.org These tools can process large LC-MS datasets, filter out background noise, and compare detected peaks against known impurity databases or predict the structures of unknown components. waters.comacs.orgchromatographyonline.com

For instance, the Comprehensive Orthogonal Method Evaluation Technology (COMET) system utilizes multiple orthogonal HPLC methods with UV-MS detection for a comprehensive impurity screen. nih.gov It employs an automated MS-based peak tracking program that uses a series of decision-making tests on the mass spectra to determine the molecular weights of components, significantly reducing data processing time from weeks to minutes. nih.gov Such automation allows for the rapid analysis of forced degradation samples, as demonstrated in studies on lansoprazole (B1674482), where acidic, basic, oxidative, and neutral stress conditions were applied to identify degradation products. acs.org The integration of these automated systems ensures that impurity profiles can be monitored accurately and efficiently throughout the drug development lifecycle. chromatographyonline.com

Table 1: Automated Software Tools in Impurity Analysis

| Software/System | Functionality | Key Advantage | Relevant Application |

| MetaboLynx | Automates the detection and reporting of expected and unexpected components in LC-MS data. waters.com | Reduces data processing time and accelerates interpretation by automating repetitive tasks. waters.com | Trace impurity profiling and degradation analysis in drug substances. waters.com |

| MassChemSite & WebChembase | A tandem software approach to automatize routine analysis of forced degradation studies. acs.org | Provides high-quality information without missing minor degradation products. acs.orgresearchgate.net | Analysis of lansoprazole degradation under various stress conditions. acs.org |

| COMET System | A fully automated system using orthogonal HPLC methods and MS peak tracking. nih.gov | Reduces impurity profile generation time from weeks to days and data interpretation to minutes. nih.gov | Comprehensive impurity screening for in-development drug candidates. nih.gov |

Application of Computational Chemistry and In Silico Prediction Models for Impurity Formation Pathways

Computational chemistry and in silico modeling are emerging as powerful predictive tools in pharmaceutical sciences, offering insights into the formation of impurities. These methods can forecast potential degradation pathways and identify reactive sites within a drug molecule, thereby guiding process development and stability studies.

In silico drug degradation prediction can be used to model the stability of a drug substance under various conditions. acs.org For the Lansoprazole N-trifluoroethyl impurity, computational models could elucidate the reaction mechanism between lansoprazole or its intermediates and reagents containing the trifluoroethyl moiety. Density Functional Theory (DFT) calculations, for example, can be used to determine the energy barriers for different reaction pathways, identifying the most likely routes of impurity formation. acs.org Such calculations can analyze the reactivity of different sites on a molecule, predicting where a reaction is most likely to occur. acs.org

Furthermore, computational crystal structure prediction (CSP) has advanced significantly, allowing for the ab initio prediction of crystal lattice structures for drug-like molecules. nih.gov This is relevant as the solid-state properties of a drug can influence its degradation and impurity profile. By understanding the molecular interactions within the crystal lattice, researchers can predict how the solid form might affect stability and the generation of impurities during storage or processing. nih.gov These predictive models help in proactively designing manufacturing processes that minimize the formation of specific impurities, including N-trifluoroethyl derivatives.

Table 2: Computational Approaches in Impurity Science

| Computational Method | Application | Predicted Outcome |

| In Silico Degradation Prediction | Models the stability of a drug under stress conditions (e.g., pH, oxidation). acs.org | Forecasts potential degradation products and pathways. |

| Density Functional Theory (DFT) | Calculates energy barriers for proposed reaction mechanisms. acs.org | Identifies the most energetically favorable pathway for impurity formation. |

| Crystal Structure Prediction (CSP) | Predicts the packing of molecules in a solid-state crystal lattice. nih.gov | Informs on solid-state stability and potential degradation pathways. |

| Quantitative Structure-Property Relationship (QSPR) | Relates molecular structure to physicochemical properties like solubility. nih.gov | Can be adapted to predict properties that influence impurity formation. |

Development of Novel Synthetic Routes for Impurity Reference Standards for N-Trifluoroethyl Impurities

The accurate quantification of any impurity requires a pure reference standard. For novel or uncharacterized impurities like the Lansoprazole N-trifluoroethyl impurity, the development of specific and efficient synthetic routes is a critical area of research. These reference standards are essential for method validation, quality control applications, and stability studies. synzeal.com

The synthesis of lansoprazole impurities often involves multi-step processes starting from key intermediates. A common precursor in the synthesis of lansoprazole and its analogues is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. researchgate.netgoogle.com One established route involves the condensation of this pyridine (B92270) derivative with 2-mercaptobenzimidazole (B194830). researchgate.netgoogle.com By modifying reaction conditions or introducing different reagents, this core pathway can be adapted to produce specific impurities.

Research into novel synthetic methodologies for fluorinated compounds is ongoing, driven by the unique properties that fluorine imparts to organic molecules. beilstein-journals.orgthieme-connect.com For instance, the development of new fluorinating reagents and strategies for creating C-F bonds or introducing trifluoroethyl groups could lead to more efficient and scalable syntheses of the N-trifluoroethyl impurity reference standard. thieme-connect.com Novel approaches in synthesizing perfluoroalkyl-substituted compounds, for example, demonstrate creative strategies that could be adapted for producing highly specific and pure reference materials for complex impurities. rsc.orgresearchgate.net A simple and mild synthetic route with readily available raw materials is advantageous as it reduces the production cost of the reference standard. researchgate.net

Table 3: Key Reactants in the Synthesis of Lansoprazole and Its Impurities

| Chemical Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 152402-94-3 (HCl salt) | C9H10ClF3NO (base) | Key starting material for the pyridine moiety of lansoprazole. researchgate.netgoogle.com |

| 2-Mercaptobenzimidazole | 583-39-1 | C7H6N2S | Starting material for the benzimidazole (B57391) moiety of lansoprazole. google.com |

| Lansoprazole | 103577-45-3 | C16H14F3N3O2S | Active Pharmaceutical Ingredient (API). |

| Lansoprazole N-trifluoroethyl impurity | Not Available | C18H15F6N3O2S (Proposed) | Target impurity for which a reference standard is required. |

Integration of Microfluidics and Miniaturized Systems for Enhanced Impurity Analysis

Miniaturization is a significant trend in analytical chemistry, and microfluidic technologies, also known as lab-on-a-chip, are poised to revolutionize impurity analysis. chromatographyonline.comchromatographyonline.com These systems integrate complex laboratory functions onto a single chip, offering numerous advantages over conventional methods, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput, automated screening. nih.govnih.gov

The application of microfluidics to pharmaceutical analysis can enhance the efficiency of impurity detection. nih.gov Miniaturized HPLC or capillary electrophoresis (CE) systems can be fabricated on a chip to separate impurities from the active pharmaceutical ingredient with high resolution and sensitivity. chromatographyonline.com The small scale of microfluidic devices improves heat and mass transfer, leading to more efficient separations. nih.gov This technology is particularly advantageous for handling scarce or expensive materials, such as newly synthesized impurity reference standards. nih.gov

The integration of microfluidics with sensitive detection methods like mass spectrometry is an active area of development. pharmiweb.com Such integrated systems would allow for the rapid separation and identification of impurities at very low concentrations. As the technology matures, fully automated and intelligent microfluidic workflows are expected to become more common in quality control laboratories, enabling real-time monitoring of impurity levels during drug manufacturing and ensuring higher standards of pharmaceutical quality and safety. amazonaws.comfluigent.com

Q & A

What validated analytical methods are recommended for detecting and quantifying Lansoprazole N-trifluoroethyl impurity in drug substance?

Basic Research Question

The United States Pharmacopeia (USP) and European Pharmacopeia (EP) recommend reverse-phase HPLC with fused-core particle columns for simultaneous analysis of Lansoprazole and its impurities. A validated method uses a Diamonsil C18 column (150 × 2.1 mm, 5 μm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mM ammonium acetate (43:57 v/v) at 0.3 mL/min flow rate. Detection via electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode ensures specificity . Linearity ranges from 0.05% to 150% of the nominal concentration (100 mg/mL), with an RSD < 0.11% for reproducibility .

How are pharmacopeial limits for Lansoprazole N-trifluoroethyl impurity determined, and what are the current thresholds?

Basic Research Question

The USP specifies that individual impurities in Lansoprazole drug substance must not exceed 0.1%, with total impurities capped at 0.2% . Limits are based on relative response factors (RRFs) and retention times (e.g., Impurity B: RRF 0.76, retention time 0.8) . Regulatory guidelines (ICH Q3A/B) require identification and control of impurities at ≥0.1% levels using validated stability-indicating methods .

What advanced chromatographic strategies resolve co-eluting impurities in stressed Lansoprazole samples?

Advanced Research Question

Degradation studies under acidic, basic, oxidative, and thermal stress reveal co-eluting impurities. Monolithic columns (e.g., Ascentis® Express) with high resolving power separate degradation products, such as Lansoprazole sulfone (m/z 383.9→115.9) and N-oxide (m/z 368.0→163.9). Method optimization includes adjusting mobile phase pH (2.0–6.2) and using triethylamine as a modifier to enhance peak symmetry . For unresolved peaks (e.g., Impurities D and F), orthogonal techniques like HRMS or 2D-LC are recommended .

How can researchers address contradictions in impurity quantification data between HPLC and LC-MS/MS methods?

Advanced Research Question

Discrepancies arise due to differences in detector sensitivity (e.g., UV vs. MS) or matrix effects. Cross-validation using a hybrid approach is critical:

- HPLC-UV for routine quantification (RSD < 10%, recovery 89–96%) .

- LC-MS/MS for trace-level confirmation (LOQ < 0.05%) .

Calibrate RRFs using impurity reference standards (e.g., EP Impurity A: CAS 213476-12-1) to harmonize data .

What experimental designs are optimal for stability studies of Lansoprazole N-trifluoroethyl impurity?

Advanced Research Question

ICH Q1A guidelines recommend accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH for 18 months). Use D-optimal experimental design to evaluate formulation variables (e.g., enteric coating thickness, excipient compatibility). Stability-indicating methods must demonstrate specificity for degradation products, such as the base-induced thiadiazine impurity (C23H16F3N5OS, m/z 467.10) .

How is structural elucidation of unknown impurities performed in Lansoprazole formulations?

Advanced Research Question

Isolate impurities via preparative HPLC (e.g., Supelcosil LC-ABZ column) and characterize using HRMS, 1H/13C NMR, and 2D techniques (HMBC, HSQC). For example, a novel base degradation product was identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d]-[1,3,5]thiadiazine (m/z 467.10) via NOE and COSY correlations .

What methodological gaps exist in current impurity profiling of Lansoprazole, and how can they be addressed?

Advanced Research Question

Current USP methods lack specificity for stereoisomeric impurities. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.